

Head-to-head comparison of N2,9-Diacetylguanine-13C2,15N with similar compounds

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Compound of Interest

Compound Name: N2,9-Diacetylguanine-13C2,15N

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Head-to-Head Comparison: N2,9-Diacetylguanine-13C2,15N and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **N2,9-Diacetylguanine-13C2,15N** with its unlabeled counterpart and other similar guanine derivatives. The focus is on providing objective performance comparisons supported by available data and outlining relevant experimental protocols.

Introduction to N2,9-Diacetylguanine and its Isotopically Labeled Form

N2,9-Diacetylguanine is a diacetylated derivative of guanine. It serves as a crucial intermediate in the synthesis of various antiviral drugs, including acyclovir and ganciclovir.[1] The acetylation at the N2 and N9 positions enhances its solubility in organic solvents, facilitating regioselective reactions.[1]

The isotopically labeled version, **N2,9-Diacetylguanine-13C2,15N**, incorporates two carbon-13 atoms and one nitrogen-15 atom. This stable isotope labeling makes it an invaluable tool in a



variety of research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.[2][3] The known mass shift allows for precise differentiation from the endogenous, unlabeled compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for **N2,9-Diacetylguanine-13C2,15N** and its unlabeled analog. Due to the limited availability of specific experimental data for the labeled compound, some values are theoretical or based on typical specifications for such reference standards.

Table 1: Physicochemical Properties

Property	N2,9- Diacetylguanine	N2,9- Diacetylguanine- 13C2,15N	Similar Compounds (e.g., N2-Acetylguanine)
Molecular Formula	C ₉ H ₉ N ₅ O ₃ [4][5]	¹³ C ₂ C ₇ H ₉ ¹⁵ NN ₄ O ₃	C7H7N5O2
Molecular Weight (g/mol)	235.20[4][6]	Approx. 238.19	193.16
Monoisotopic Mass (Da)	235.07053917[6]	Approx. 238.0745	193.05997448
Melting Point (°C)	285[1]	Not available (expected to be similar to unlabeled)	>300
Purity (%)	≥96[4]	Typically ≥98 (as a reference standard)	≥98
Isotopic Enrichment (%)	Not Applicable	Typically ≥99 atom % for ¹³C and ¹⁵N	Not Applicable
Appearance	White to pale cream powder[5]	White to off-white solid	White to off-white powder

Table 2: Application-Specific Parameters



Parameter	N2,9- Diacetylguanine	N2,9- Diacetylguanine- 13C2,15N	Similar Compounds (e.g., Guanine-13C,15N)
Primary Application	Synthetic intermediate[1]	Internal standard for quantitative analysis (LC-MS)[7]	Tracer for metabolic flux analysis, NMR studies[2][3]
Mass Shift from Unlabeled (Da)	Not Applicable	+3	Varies depending on labeling
Chromatographic Behavior	Expected to be identical to the labeled version	Expected to be identical to the unlabeled version	Similar to guanine
MS/MS Fragmentation	Characteristic fragmentation pattern	Similar fragmentation pattern with corresponding mass shifts in fragments	Characteristic fragmentation pattern with mass shifts

Experimental Protocols

While specific experimental protocols for **N2,9-Diacetylguanine-13C2,15N** are not readily available in the public domain, a general methodology for its use as an internal standard in a quantitative LC-MS/MS assay is provided below.

General Protocol for Quantification of a Guanine-based Analyte using N2,9-Diacetylguanine-13C2,15N as an Internal Standard

1. Objective: To accurately quantify the concentration of an unlabeled guanine derivative (the analyte) in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and N2,9-Diacetylguanine-13C2,15N as an internal standard.

2. Materials:

- Analyte of interest (unlabeled guanine derivative)
- N2,9-Diacetylguanine-13C2,15N (Internal Standard, IS)

Validation & Comparative



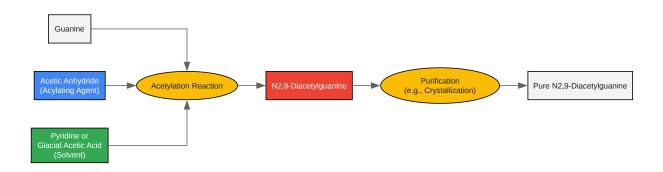


- Biological matrix (e.g., plasma)
- Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water, formic acid)
- LC-MS/MS system with a triple quadrupole mass spectrometer
- 3. Sample Preparation (Protein Precipitation Extraction): a. Aliquot 100 μ L of the biological matrix into a microcentrifuge tube. b. Add 10 μ L of the internal standard working solution (a known concentration of **N2,9-Diacetylguanine-13C2,15N** in a suitable solvent). c. Add 300 μ L of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 μ L of the mobile phase starting condition.
- 4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over a set time to ensure separation of the analyte and IS from matrix components.
- Flow Rate: A typical flow rate for the column used (e.g., 0.3-0.5 mL/min).
- Injection Volume: 5-10 μL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Analyte: Monitor the transition from the protonated molecular ion [M+H]⁺ to a characteristic product ion.
- Internal Standard (N2,9-Diacetylguanine-13C2,15N): Monitor the transition from its protonated molecular ion [M+H]+ (m/z ~239.1) to a corresponding characteristic product ion. The product ion will also show a mass shift compared to the unlabeled compound.
- Optimize MS parameters (e.g., collision energy, cone voltage) for both the analyte and the IS
 to achieve maximum signal intensity.
- 5. Data Analysis: a. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in spiked calibration standards. b. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



Mandatory Visualizations Synthesis of N2,9-Diacetylguanine

The following diagram illustrates a common synthetic route for N2,9-Diacetylguanine from guanine. The synthesis of the isotopically labeled version would follow a similar pathway, starting with the appropriately labeled guanine.



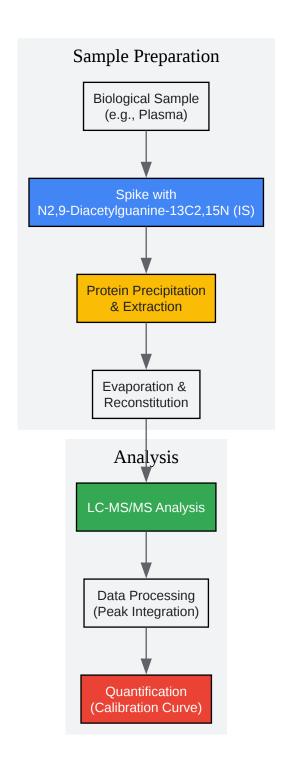
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Caption: Synthetic pathway for N2,9-Diacetylguanine.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for using an isotopically labeled internal standard in a quantitative bioanalytical method.





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Caption: Workflow for bioanalysis using a labeled internal standard.



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